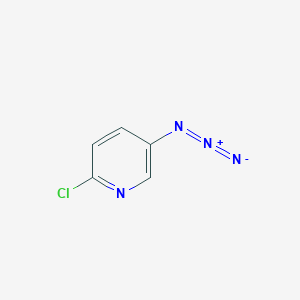

5-Azido-2-chloropyridine

CAS No.: 41288-92-0

Cat. No.: VC8012845

Molecular Formula: C5H3ClN4

Molecular Weight: 154.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41288-92-0 |

|---|---|

| Molecular Formula | C5H3ClN4 |

| Molecular Weight | 154.56 |

| IUPAC Name | 5-azido-2-chloropyridine |

| Standard InChI | InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H |

| Standard InChI Key | RKCOCNNDMTVMJM-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1N=[N+]=[N-])Cl |

| Canonical SMILES | C1=CC(=NC=C1N=[N+]=[N-])Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5-Azido-2-chloropyridine possesses a pyridine backbone with substituents at the 2- and 5-positions. The molecular formula C₅H₃ClN₄ corresponds to a molar mass of 154.56 g/mol . Key structural descriptors include:

-

SMILES Notation:

C1=CC(=NC=C1N=[N+]=[N-])Cl -

InChI Key:

RKCOCNNDMTVMJM-UHFFFAOYSA-N -

InChI:

InChI=1S/C5H3ClN4/c6-5-2-1-4(3-8-5)9-10-7/h1-3H

The azide group (-N₃) at position 5 introduces significant polarity and reactivity, while the chlorine atom at position 2 enhances the electron-deficient nature of the pyridine ring, facilitating nucleophilic aromatic substitutions .

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data for 5-azido-2-chloropyridine reveals distinct CCS values across adducts, critical for mass spectrometry-based identification:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 155.01190 | 124.3 |

| [M+Na]+ | 176.99384 | 139.5 |

| [M-H]- | 152.99734 | 130.0 |

These values aid in distinguishing the compound from structural analogs in complex mixtures .

Synthetic Methodologies

Diazotization-Azidation Route

The most direct synthesis involves diazotization of 3-amino-2-chloropyridine followed by azide substitution. Sawanishi et al. (1987) reported this method using sodium nitrite in acidic media to generate a diazonium intermediate, which subsequently reacts with sodium azide under controlled conditions . Key steps include:

-

Diazotization: Treatment of 3-amino-2-chloropyridine with NaNO₂ and HCl at 0–5°C.

-

Azidation: Quenching the diazonium salt with NaN₃ yields 5-azido-2-chloropyridine in 68–72% yield .

This route benefits from readily available starting materials but requires careful temperature control to avoid premature decomposition of the azide.

Appel-Type Halogenation-Azidation

Chemical Reactivity and Transformations

Photolytic Ring Expansion

Upon UV irradiation in methanolic sodium methoxide, 5-azido-2-chloropyridine undergoes ring expansion to form 4-methoxy-5H-1,3-diazepines . The proposed mechanism involves:

-

Nitrene Formation: Photolytic cleavage of the azide group generates a singlet nitrene intermediate.

-

Azirine Intermediate: Intramolecular cyclization forms a strained azirine ring.

-

Methanolysis: Nucleophilic attack by methoxide opens the azirine, yielding the diazepine product.

This transformation exemplifies the compound’s utility in synthesizing seven-membered heterocycles, which are prevalent in bioactive molecules .

Staudinger Reduction

The azide group readily participates in Staudinger reactions with triphenylphosphine (PPh₃), forming iminophosphorane intermediates. Subsequent hydrolysis can yield 5-amino-2-chloropyridine, though competing side reactions often necessitate optimized conditions:

-

Phosphine Stoichiometry: Excess PPh₃ leads to phosphine oxide byproducts, reducing yields .

-

Solvent Effects: Anhydrous DMF or THF improves reaction efficiency by minimizing hydrolysis .

Applications in Organic Synthesis

Precursor to Diazepines

The photolytic conversion of 5-azido-2-chloropyridine to 4-methoxy-5H-1,3-diazepines (Fig. 1) enables access to neurologically active compounds. Diazepines exhibit anticonvulsant and anxiolytic properties, making this route valuable for medicinal chemistry .

Click Chemistry Substrate

The azide moiety allows participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked conjugates. Such reactions are pivotal in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume